Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a complex organic compound with a unique structure. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of hydroxymethyl and methoxy groups, as well as three acetate groups attached to the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-triacetate-alpha-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of methoxy and acetate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of acetate groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. Its derivatives may be used as probes to investigate enzyme activities and interactions within cells.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The acetate groups may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-triacetate-alpha-D-glucopyranoside
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-ethoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-propoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The combination of hydroxymethyl, methoxy, and acetate groups provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVFJYUDIWPVKD-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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